7Mpp85iij3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TP-1287 是一种口服有效的环依赖性激酶 9 (CDK9) 抑制剂阿伏西替尼的前药。CDK9 是转录和细胞周期进程的关键调节因子,使其成为癌症治疗的重要靶点。 TP-1287 的设计旨在提高阿伏西替尼的溶解度和生物利用度,从而使其能够口服给药并产生持续的治疗效果 .
准备方法
TP-1287 通过三步法合成自阿伏西替尼。合成涉及将阿伏西替尼转化为其磷酸前药形式,即 TP-1287。 与阿伏西替尼相比,TP-1287 在各种 pH 条件下的溶解度显着提高 。TP-1287 的工业生产涉及以下步骤:
磷酸化: 阿伏西替尼被磷酸化形成磷酸酯。
纯化: 纯化产物以去除任何杂质。
制剂: 将纯化的 TP-1287 制成口服剂型。
化学反应分析
TP-1287 经历各种化学反应,主要集中在其在体内的转化为阿伏西替尼。主要类型的反应包括:
水解: TP-1287 水解释放阿伏西替尼。
氧化和还原: 这些反应参与阿伏西替尼的代谢途径。
取代: TP-1287 在特定条件下会发生取代反应。
这些反应中常用的试剂和条件包括酸性和碱性环境,以及酶催化。 这些反应形成的主要产物是阿伏西替尼,它通过抑制 CDK9 发挥其治疗作用 .
科学研究应用
作用机制
TP-1287 在体内被酶裂解以释放阿伏西替尼,阿伏西替尼是 CDK9 的有效抑制剂。CDK9 通过磷酸化 RNA 聚合酶 II 在转录调节中起着至关重要的作用。 抑制 CDK9 会导致抗凋亡蛋白(如髓系细胞白血病-1)的下调,从而导致癌细胞凋亡 .
相似化合物的比较
TP-1287 与其他 CDK9 抑制剂相比具有独特之处,因为它具有改善的溶解度和口服生物利用度。类似化合物包括:
阿伏西替尼: TP-1287 的母体化合物,静脉给药。
弗拉维匹利多: 另一种具有类似治疗靶点的 CDK 抑制剂。
迪那西利布: 一种有效的 CDK 抑制剂,具有更广泛的活性谱。
生物活性
7Mpp85iij3, also known as TP-1287, is an orally active prodrug of the cyclin-dependent kinase-9 (CDK9) inhibitor alvocidib. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate key cellular processes involved in cancer progression.
Overview of TP-1287
TP-1287 is designed to enhance the solubility and bioavailability of alvocidib, allowing for effective oral administration. The compound is synthesized through a series of chemical reactions that convert alvocidib into its phosphate prodrug form. The mechanism of action primarily involves the enzymatic cleavage of TP-1287 in vivo, releasing alvocidib, which then inhibits CDK9 activity.
Property | Value |
---|---|
CAS Number | 2044686-42-0 |
Molecular Formula | C21H21ClNO8P |
Molecular Weight | 481.8 g/mol |
IUPAC Name | [2-(2-chlorophenyl)-5-hydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4-oxochromen-7-yl] dihydrogen phosphate |
The primary mechanism by which TP-1287 exerts its biological activity is through the inhibition of CDK9. CDK9 is a crucial regulator of transcription and cell cycle progression, phosphorylating RNA polymerase II and facilitating the transcription of genes essential for cell survival and proliferation. Inhibition of CDK9 leads to:
- Downregulation of anti-apoptotic proteins such as Mcl-1.
- Induction of apoptosis in cancer cells.
This mechanism positions TP-1287 as a promising candidate for cancer therapies targeting acute myeloid leukemia (AML) and other malignancies.
Biological Activity and Efficacy
Research has demonstrated that TP-1287 exhibits significant anti-cancer activity in various preclinical models. Studies indicate that it effectively reduces tumor growth and enhances apoptosis in cancer cell lines resistant to conventional therapies.
Case Studies
- Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, TP-1287 was shown to induce apoptosis through CDK9 inhibition, leading to decreased levels of Mcl-1 and other survival factors. The compound demonstrated superior efficacy compared to alvocidib when administered orally.
- Solid Tumors : Preclinical models of solid tumors have also indicated that TP-1287 can inhibit tumor growth significantly. The compound's improved bioavailability allows for sustained therapeutic levels in circulation, enhancing its effectiveness.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of TP-1287:
- Pharmacokinetics : TP-1287 exhibits favorable absorption characteristics with a prolonged half-life compared to its parent compound alvocidib.
- Toxicity Profile : Initial toxicity assessments suggest a manageable safety profile; however, further clinical trials are necessary to fully elucidate the long-term effects and safety in human subjects.
Comparison with Similar Compounds
TP-1287 is compared with other CDK inhibitors such as flavopiridol and dinaciclib:
Compound | Administration Route | Efficacy | Key Features |
---|---|---|---|
TP-1287 | Oral | High | Improved solubility and bioavailability |
Alvocidib | Intravenous | Moderate | Limited by poor oral bioavailability |
Flavopiridol | Intravenous | Variable | Broad-spectrum activity but less selective |
Dinaciclib | Intravenous | High | Potent but requires intravenous administration |
属性
CAS 编号 |
2044686-42-0 |
---|---|
分子式 |
C21H21ClNO8P |
分子量 |
481.8 g/mol |
IUPAC 名称 |
[2-(2-chlorophenyl)-5-hydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4-oxochromen-7-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H21ClNO8P/c1-23-7-6-12(16(26)10-23)19-18(31-32(27,28)29)9-15(25)20-14(24)8-17(30-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,16,25-26H,6-7,10H2,1H3,(H2,27,28,29)/t12-,16+/m0/s1 |
InChI 键 |
YRNFLVUMZIRYKY-BLLLJJGKSA-N |
手性 SMILES |
CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)OP(=O)(O)O |
规范 SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。